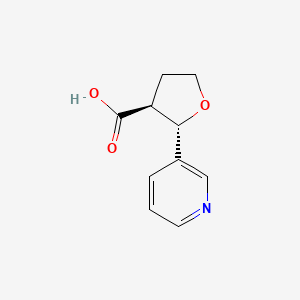

(2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-pyridin-3-yloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSTUVUVNZQLNW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam-Based Ring Formation

A modified Masamune procedure enables the construction of the oxolane ring via alkylation of cyclic ketones. For example:

- Step 1 : Deprotonation of ethyl 2-oxopiperidine-3-carboxylate with n-butyllithium generates a reactive enolate.

- Step 2 : Alkylation with 2-iodoethyl benzyl ether (70% yield) forms the tetrahydrofuran scaffold.

- Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid using LiOH (91% yield).

Key Data :

| Step | Reagent/Conditions | Yield |

|---|---|---|

| 1 | n-BuLi, THF, −78°C | – |

| 2 | 2-Iodoethyl benzyl ether, reflux | 70% |

| 3 | LiOH, H₂O/THF | 91% |

Chiral Resolution and Ester Hydrolysis

t-Butyl Ester to Methyl Carboxylate Conversion

A high-yielding protocol for ester interchange involves:

- Heating t-butyl esters with trimethyl orthoformate (TMOF) and methanol under acidic conditions (p-TsOH), achieving near-quantitative yields.

- Subsequent saponification with LiOH provides the carboxylic acid.

Example :

- Methyl 3-(3-(2-methoxy-2-oxoethyl)-2-oxopiperidin-3-yl)-3-oxopropanoate (24) was synthesized in 99% yield using TMOF/MeOH/p-TsOH.

Pyridine Substitution via Nucleophilic Coupling

Benzyl Ether-Mediated Alkylation

- Benzyl-protected intermediates (e.g., ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate) allow regioselective functionalization.

- Deprotection via hydrogenolysis or acidic hydrolysis introduces the pyridin-3-yl group.

Workflow and Purification

Solid-Phase Extraction

- Post-reaction mixtures are treated with Amberlyst A-26(OH), Amberlyst 15, and MgSO₄ to remove excess reagents.

- Reverse-phase chromatography (acetonitrile/water gradients) isolates polar intermediates.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Lactam alkylation | High yields (70–91%), scalable | Requires cryogenic conditions |

| Ester interchange | Near-quantitative conversion | Acid-sensitive substrates |

| Fluorination | Stereochemical precision | Specialized reagents (DAST) |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table compares key structural analogs, emphasizing substituents, stereochemistry, and molecular properties:

Physicochemical and Reactivity Differences

- Polarity and Solubility :

- The pyridin-3-yl substituent in the target compound enhances water solubility due to its hydrogen-bonding capacity compared to the methoxyphenyl group (more lipophilic) .

- The pyrazole analog (C₁₀H₁₂N₂O₃) exhibits lower solubility in polar solvents than the pyridine derivative due to its electron-withdrawing nature .

- Reactivity: The 5-oxotetrahydrofuran analog (CAS 117645-45-1) contains a ketone group, making it more reactive toward nucleophilic additions compared to the non-oxidized oxolane core .

Biological Activity

(2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid is a chiral compound notable for its oxolane ring structure and a carboxylic acid functional group. The presence of the pyridine moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's stereochemistry, indicated by the (2S,3S) configuration, suggests specific spatial arrangements that significantly influence its biological interactions. The oxolane ring provides a cyclic structure that can facilitate binding to various biological targets, while the carboxylic acid group may participate in hydrogen bonding and ionic interactions.

Biological Activity Overview

Research indicates that compounds similar to (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid exhibit various biological activities. Key findings include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial for therapeutic applications.

- Receptor Binding : Interaction studies suggest that it may bind to certain receptors, modulating their activity and influencing physiological responses.

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that structural features enhance the bioactivity of related compounds, leading to antimicrobial and anticancer effects.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Specific pathways may include:

- Signal Transduction : The compound may influence intracellular signaling cascades through receptor activation.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can inhibit their function.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid in relation to structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Pyridinecarboxylic acid | Pyridine ring + carboxylic acid | Antimicrobial | Simple structure enhances solubility |

| 4-Pyridinecarboxylic acid | Pyridine ring + carboxylic acid | Antioxidant | Substituent effects on activity |

| 5-Hydroxy-pyridine | Hydroxyl group on pyridine | Anticancer | Hydroxyl enhances reactivity |

This table illustrates how (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid's stereochemistry and structural features contribute to its potential applications and efficacy in various fields.

Case Studies

- GPR88 Agonist Activity : Research has indicated that compounds with similar structural features can act as agonists for GPR88, a G protein-coupled receptor involved in neurological functions. Studies demonstrated that modifications on the pyridine ring significantly influenced agonist activity, suggesting that (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid could be optimized for enhanced receptor interaction .

- Antiviral Properties : Investigations into related compounds have revealed promising antiviral activities against SARS-CoV-2. Although not directly tested on (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid, its structural analogs exhibited significant inhibition of viral replication .

Applications in Drug Discovery

The unique structural characteristics of (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid position it as a valuable lead compound for drug development. Its ability to interact with biological targets makes it suitable for further exploration in:

- Therapeutic Agents : Potential development as a treatment for diseases where enzyme inhibition or receptor modulation is beneficial.

- Biological Research : Utilization in studies investigating enzyme interactions and receptor binding mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid, and how can stereochemical purity be ensured?

- Synthetic Routes :

- The compound’s oxolane (tetrahydrofuran) ring can be synthesized via cyclization of diols or epoxide intermediates. For example, stereoselective ring-opening of epoxides with pyridine derivatives (e.g., pyridin-3-yl Grignard reagents) can yield the desired stereochemistry .

- Pyridine substitution: The pyridin-3-yl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated oxolane precursors .

- Ensuring Stereochemical Purity :

- Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or chiral auxiliaries during ring formation to control (2S,3S) configuration .

- Purify via chiral HPLC or crystallization with enantiomerically pure resolving agents to isolate the desired diastereomer .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Analyze coupling constants (e.g., -values) to confirm stereochemistry. For example, vicinal coupling constants in the oxolane ring () can distinguish between cis/trans configurations .

- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons (e.g., pyridine ring vs. oxolane substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.